2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol
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Overview
Description
2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol is a chemical compound with a molecular formula of C7H9F2IN2O It is characterized by the presence of a difluoromethyl group, an iodine atom, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of 4-iodo-5-methylpyrazole with difluoromethylating agents under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction conditions, including temperature and time, are optimized to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar difluoromethylation techniques. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol
- 2-[3-(Difluoromethyl)-4-chloro-5-methylpyrazol-1-yl]ethanol
- 2-[3-(Difluoromethyl)-4-iodo-5-ethylpyrazol-1-yl]ethanol
Uniqueness
2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol is unique due to the presence of both difluoromethyl and iodine groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom allows for specific interactions through halogen bonding .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IN2O/c1-4-5(10)6(7(8)9)11-12(4)2-3-13/h7,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKXVUZBMFQHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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